Cas no 18980-21-7 (4-Bromo-2-ethylphenol)
4-Bromo-2-ethylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-ethylphenol
- 2-Aethyl-4-brom-phenol
- 2-ethyl-4-bromo-phenol
- 4-bromo-2-ethyl-phenol
- 5-Brom-2-hydroxy-1-aethyl-benzol
- 5-bromo-2-ethylphenol
- ethyl-p-Bromophenol
- Phenol,4-bromo-2-ethyl
- Brn 2413107
- Einecs 242-718-9
- 4-bromo-2-ethyl-pheno
- 4-brom-2-aethylphenol
- 2-Ethyl-4-bromophenol
- Phenol, 4-bromo-2-ethyl-
- 4-Brom-2-aethylphenol [german]
- METHYL 3-ETHYL-4-HYDROXYBENZOATE
- SCHEMBL82273
- J-012249
- MAAADQMBQYSOOG-UHFFFAOYSA-N
- NS00026205
- EN300-246110
- MFCD00055489
- 4-Bromo-2-ethylphenol, AldrichCPR
- Z1269214466
- DTXSID10172409
- (e)-2-(5-bromo-2-hydroxyphenyl) ethane
- D94596
- MB00480
- SY318632
- FT-0663730
- AKOS015949028
- 18980-21-7
- AS-76346
- DA-39939
-
- MDL: MFCD00055489
- Inchi: 1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
- InChI Key: MAAADQMBQYSOOG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)CC)O
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.983678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.469
- Melting Point: 37-39°C
- Boiling Point: 70-90°C 1mmHg.
- Flash Point: 108.7°C
- Refractive Index: 1.577
- PSA: 20.23000
- LogP: 2.71710
4-Bromo-2-ethylphenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Bromo-2-ethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B684270-500mg |
4-Bromo-2-ethylphenol |
18980-21-7 | 500mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B684270-1g |
4-Bromo-2-ethylphenol |
18980-21-7 | 1g |
$ 133.00 | 2023-04-18 | ||
| TRC | B684270-2g |
4-Bromo-2-ethylphenol |
18980-21-7 | 2g |
$ 242.00 | 2023-04-18 | ||
| TRC | B684270-5g |
4-Bromo-2-ethylphenol |
18980-21-7 | 5g |
$ 581.00 | 2023-09-08 | ||
| TRC | B684270-10g |
4-Bromo-2-ethylphenol |
18980-21-7 | 10g |
$ 1022.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03375-1g |
4-Bromo-2-ethylphenol |
18980-21-7 | - | 1g |
¥2278.0 | 2024-07-18 | |
| abcr | AB517039-1 g |
4-Bromo-2-ethylphenol, 95%; . |
18980-21-7 | 95% | 1g |
€236.00 | 2023-04-17 | |
| abcr | AB517039-5 g |
4-Bromo-2-ethylphenol, 95%; . |
18980-21-7 | 95% | 5g |
€719.40 | 2023-04-17 | |
| abcr | AB517039-10 g |
4-Bromo-2-ethylphenol, 95%; . |
18980-21-7 | 95% | 10g |
€1,188.40 | 2023-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL610-200mg |
4-Bromo-2-ethylphenol |
18980-21-7 | 95+% | 200mg |
680.0CNY | 2021-07-14 |
4-Bromo-2-ethylphenol Suppliers
4-Bromo-2-ethylphenol Related Literature
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Paul Hindmarsh,Marcus J. Watson,Michael Hird,John W. Goodby J. Mater. Chem. 1995 5 2111
Additional information on 4-Bromo-2-ethylphenol
Professional Introduction to 4-Bromo-2-ethylphenol (CAS No. 18980-21-7)
4-Bromo-2-ethylphenol, identified by its Chemical Abstracts Service (CAS) number 18980-21-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a bromine substituent at the fourth position and an ethyl group at the second position on a phenol ring, making it a versatile intermediate in synthetic chemistry. The unique structural properties of 4-Bromo-2-ethylphenol contribute to its utility in various chemical transformations and biological applications.
The compound's molecular structure, consisting of a benzene ring substituted with bromine and ethyl groups, imparts distinct reactivity patterns that make it valuable in the synthesis of more complex molecules. In particular, the presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in pharmaceutical and materials science applications. Additionally, the ethyl group enhances lipophilicity, influencing solubility and metabolic stability in biological systems.
Recent advancements in medicinal chemistry have highlighted the importance of 4-Bromo-2-ethylphenol as a building block for drug discovery. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic effects. For instance, studies have demonstrated its role in synthesizing derivatives with anti-inflammatory and antioxidant properties. The bromine moiety serves as a handle for introducing additional functional groups, enabling the creation of molecules with tailored biological activities.
In the realm of materials science, 4-Bromo-2-ethylphenol has been explored for its contributions to polymer chemistry. Its aromatic nature and substituents make it suitable for incorporating into polymers that require specific electronic or optical properties. Functionalized derivatives of this compound have been investigated for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify its structure allows chemists to fine-tune material characteristics for optimal performance.
The synthesis of 4-Bromo-2-ethylphenol typically involves bromination and alkylation reactions starting from commercially available phenols. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling and directed ortho-metalation (DoM) have been particularly useful in constructing the desired framework efficiently.
The pharmacological potential of 4-Bromo-2-ethylphenol has been further examined in preclinical studies. Researchers have synthesized analogs of this compound to investigate their interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that certain derivatives exhibit inhibitory activity against targets implicated in neurological disorders, making them promising candidates for further development. The structural flexibility of this scaffold allows for rapid iteration in drug design pipelines.
The industrial significance of 4-Bromo-2-ethylphenol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been tested as intermediates in the production of herbicides and fungicides, where their aromatic structure contributes to efficacy against plant pathogens. Moreover, its role in fine chemical synthesis underscores its importance as a commercial product with diverse applications.
In conclusion, 4-Bromo-2-ethylphenol (CAS No. 18980-21-7) represents a compound of considerable interest due to its structural versatility and functional utility. Ongoing research continues to uncover new applications for this molecule, reinforcing its position as a key intermediate in both academic and industrial settings. As synthetic methodologies advance, the potential uses for derivatives of this compound are likely to expand, driving innovation across multiple scientific disciplines.
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